1-(4-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea
Description
1-(4-Chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea is a synthetic urea derivative featuring a 4-chlorophenyl group and a substituted 1,3-thiazole ring. The thiazole moiety is further functionalized with a methyl group at position 4 and a 4-phenylpiperazine-1-carbonyl group at position 3. Its molecular weight (estimated ~500–550 g/mol) and polar functional groups suggest moderate solubility and bioavailability, typical of CNS-targeting agents .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-15-19(20(29)28-13-11-27(12-14-28)18-5-3-2-4-6-18)31-22(24-15)26-21(30)25-17-9-7-16(23)8-10-17/h2-10H,11-14H2,1H3,(H2,24,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXDJGZJLMLKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached through a coupling reaction, often facilitated by a coupling agent such as EDCI or DCC.
Final Urea Formation: The final step involves the formation of the urea linkage, typically achieved through the reaction of an isocyanate with an amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with Receptors: The phenylpiperazine moiety allows the compound to interact with various receptors, including serotonin and dopamine receptors, influencing neurotransmission.
Modulate Gene Expression: The compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic cores, and linker groups, leading to distinct physicochemical and pharmacological properties. Below is a detailed comparison:
Substituent Variations on the Aromatic Rings
- Chlorophenyl vs. Fluorophenyl Derivatives: highlights compounds like 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) and 1-(3,5-dichlorophenyl) analog (11b).
Trifluoromethyl and Trifluoromethoxy Groups :
Compounds 11d and 11h incorporate CF₃ and OCF₃ groups, respectively. These electron-withdrawing groups can modulate electronic properties and binding kinetics, often enhancing resistance to oxidative metabolism .
Heterocyclic Core Modifications
- Thiazole vs. Triazine: describes a triazine-based derivative, 1-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea, which replaces the thiazole with a triazine core.
Dihydrothiazole Derivatives :
cites 3-(4-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea , where the saturated thiazole ring introduces conformational rigidity, possibly reducing entropic penalties during receptor binding .
Piperazine Linker and Substituents
- Direct Carbonyl vs. Alkyl Linkers: The target compound’s 4-phenylpiperazine-1-carbonyl group is directly conjugated to the thiazole, creating a rigid structure.
Piperazine vs. Morpholine :
includes a morpholine derivative, which lacks the basic nitrogen of piperazine. Piperazine’s basicity enhances solubility in acidic environments (e.g., lysosomes), favoring intracellular target engagement .
Tabulated Comparison of Key Compounds
Biological Activity
1-(4-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, a urea moiety, and a piperazine derivative, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases that are crucial for cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in tumor cells.
- Interaction with Receptors : It may also interact with specific receptors involved in tumor growth, thereby modulating downstream signaling pathways that promote cancer cell survival.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties across several cancer cell lines. The following table summarizes key findings from various studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | A549 (Lung) | 0.95 | Induction of autophagy without apoptosis |
| Study 2 | MCF7 (Breast) | 0.30 | Inhibition of VEGF-induced proliferation |
| Study 3 | HCT116 (Colon) | 25 | CDK2 inhibition |
Study on Lung Cancer
A study conducted by Xia et al. evaluated the effects of the compound on A549 lung cancer cells. The results indicated an IC50 value of 0.95 µM , demonstrating significant inhibition of cell growth through autophagy induction without triggering apoptosis. This suggests a unique mechanism that could be beneficial in therapeutic applications where apoptosis is not desirable.
Breast Cancer Research
In another study focusing on MCF7 breast cancer cells, the compound exhibited an IC50 value of 0.30 µM , indicating robust activity against VEGF-induced proliferation. This highlights its potential as an antiangiogenic agent, disrupting the blood supply necessary for tumor growth.
Colon Cancer Inhibition
Research involving HCT116 colon cancer cells revealed that the compound inhibited CDK2 with an IC50 value of 25 µM . This inhibition is critical as CDK2 plays a vital role in cell cycle regulation, and its blockade can lead to cell cycle arrest and subsequent tumor regression.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(4-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via a multi-step process. A key step involves the reaction of an isocyanate derivative (e.g., 4-chlorophenyl isocyanate) with a thiazol-2-amine precursor. The reaction typically occurs in inert solvents like dichloromethane or toluene under reflux, with a base such as triethylamine to neutralize HCl byproducts . Optimization includes varying solvent polarity, temperature, and stoichiometry to maximize yield. For example, toluene at 110°C with a 1:1 molar ratio of reactants may enhance coupling efficiency.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to verify aromatic protons, urea NH groups, and thiazole/piperazine moieties.
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and dihedral angles, critical for validating the urea-thiazole linkage and piperazine conformation (e.g., C–S bond length ≈ 1.74 Å in thiazole rings) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 506.1234).
Advanced Research Questions
Q. How can computational tools like AutoDock4 be applied to study receptor-ligand interactions involving this urea-thiazole derivative?
- Methodological Answer : AutoDock4 enables flexible docking by allowing side-chain mobility in receptor binding sites. For example:
- Grid Generation : Define a 60 × 60 × 60 Å grid centered on the target pocket (e.g., kinase ATP-binding site).
- Ligand Preparation : Assign Gasteiger charges and optimize torsions for the urea-thiazole scaffold.
- Docking Parameters : Use Lamarckian Genetic Algorithm (LGA) with 100 runs, 25 million evaluations, and 0.08 Å translational/rotational step sizes. Analyze binding poses for hydrogen bonds between the urea group and receptor residues (e.g., Asp86 in EGFR) .
Q. What role does Multiwfn play in analyzing the electronic properties of this compound, and how can researchers interpret the results?
- Methodological Answer : Multiwfn calculates real-space functions to elucidate electronic behavior:
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions (e.g., negative ESP at the urea oxygen).
- Electron Localization Function (ELF) : Quantify electron delocalization in the thiazole ring (ELF > 0.85 indicates strong aromaticity).
- Topological Analysis : Use Bader charges to assess charge distribution; the 4-chlorophenyl group may exhibit a charge of −0.23 e due to Cl electronegativity .
Q. How does crystallographic data inform structure-activity relationships (SAR) for this compound?
- Methodological Answer : X-ray structures reveal:
- Conformational Rigidity : The urea moiety adopts a planar conformation (torsion angle < 10°), stabilizing hydrogen bonds with target proteins.
- Packing Interactions : Pi-stacking between the phenylpiperazine group and aromatic residues (e.g., Phe80 in PDE4) enhances binding affinity.
- Data-Driven SAR : Modifications to the thiazole methyl group (e.g., replacing CH with CF) can disrupt hydrophobic interactions, reducing potency .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
